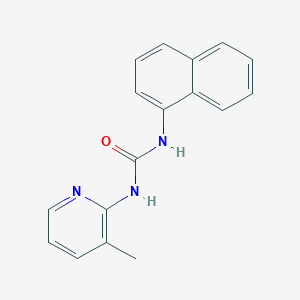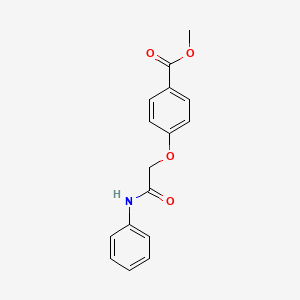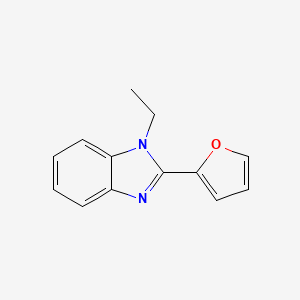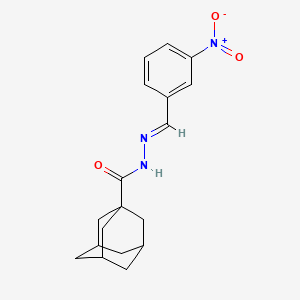
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPN belongs to the class of urea derivatives and has been shown to possess a broad range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea is not fully understood. However, it has been suggested that N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea may exert its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinases. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to inhibit the activation of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been shown to possess a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been shown to possess antifungal properties and to inhibit the growth of certain fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been extensively studied, and its biological activities are well-characterized. However, one limitation of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea. One area of research is the development of novel N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea derivatives with improved biological activities. Another area of research is the identification of the exact molecular targets of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea and the elucidation of its mechanism of action. Additionally, the potential therapeutic applications of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.
Méthodes De Synthèse
The synthesis of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea involves the reaction of 2-chloronicotinic acid with 1-naphthylamine in the presence of a base. The resulting product is then treated with methyl iodide to obtain N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been studied extensively for its potential therapeutic applications. It has been shown to possess a broad range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-6-5-11-18-16(12)20-17(21)19-15-10-4-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENQREFITAECTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-pyridin-2-yl)-3-naphthalen-1-yl-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)


![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)


![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)

![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)